

Isopropyl 4-aminobenzoate: A Toxicological Data Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Isopropyl 4-aminobenzoate*

Cat. No.: *B097842*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of publicly available toxicological information on **Isopropyl 4-aminobenzoate**. It is intended for informational purposes for a scientific audience and is not a substitute for a comprehensive safety assessment.

Introduction

Isopropyl 4-aminobenzoate (CAS No. 18144-43-9) is an ester of p-aminobenzoic acid.^[1] It belongs to a class of compounds that have applications in various fields, including as intermediates in organic synthesis.^[2] Some related p-aminobenzoic acid (PABA) esters, such as benzocaine and procaine, are utilized as local anesthetics. Given its structural similarity to these and other biologically active molecules, a thorough understanding of its toxicological profile is essential for safe handling and potential future applications.

This guide summarizes the available toxicological data for **Isopropyl 4-aminobenzoate**, provides detailed experimental protocols for key toxicological endpoints, and presents a logical workflow for toxicological assessment.

Hazard Classification

Based on available Safety Data Sheets (SDS), **Isopropyl 4-aminobenzoate** is classified as follows:

- Skin Corrosion/Irritation: Category 2.[3][4][5] Causes skin irritation.[3][4][5]
- Serious Eye Damage/Eye Irritation: Category 2.[3][4][5] Causes serious eye irritation.[3][4][5]
- Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory system).[3][5] May cause respiratory irritation.[3][5]

Quantitative Toxicological Data

A comprehensive search of publicly available scientific literature and safety data sheets did not yield quantitative toxicological data for **Isopropyl 4-aminobenzoate** for the following endpoints:

- Acute Toxicity (e.g., LD50)
- Germ Cell Mutagenicity
- Carcinogenicity
- Reproductive Toxicity

The toxicological properties of this compound have not been fully investigated.[3] The following table summarizes the available information.

Toxicological Endpoint	Result	Classification	Reference
Acute Oral Toxicity	No data available	Not classified	[1] [6]
Acute Dermal Toxicity	No data available	Not classified	[6]
Acute Inhalation Toxicity	No data available	Not classified	[6]
Skin Corrosion/Irritation	Causes irritation	Category 2	[3] [4] [5]
Serious Eye Damage/Irritation	Causes irritation	Category 2	[3] [4] [5]
Respiratory Sensitization	No data available	Not classified	[6]
Skin Sensitization	No data available	Not classified	[6]
Germ Cell Mutagenicity	No data available	Not classified	[1] [6]
Carcinogenicity	No data available	Not classified	[1] [6]
Reproductive Toxicity	No data available	Not classified	[1] [2] [7]
STOT-Single Exposure	May cause respiratory irritation	Category 3 (Respiratory system)	[3] [5]
STOT-Repeated Exposure	No data available	Not classified	[1] [3]
Aspiration Hazard	No data available	Not classified	[1]

Experimental Protocols

While specific experimental data for **Isopropyl 4-aminobenzoate** is lacking for many endpoints, this section provides detailed methodologies for standard toxicological assays that would be employed to generate such data.

Acute Oral Toxicity - Up-and-Down Procedure (UDP) (OECD TG 425)

- Objective: To determine the median lethal dose (LD50) of a substance when administered orally.
- Test Animals: Typically, female rats from a standard laboratory strain are used. Animals are young adults, healthy, and have been acclimated to laboratory conditions.
- Procedure:
 - A single animal is dosed with the test substance at a starting dose level selected from a series of predetermined dose levels.
 - The animal is observed for signs of toxicity and mortality for up to 14 days.
 - If the animal survives, the next animal is dosed at a higher dose level. If the animal dies, the next animal is dosed at a lower dose level.
 - This sequential dosing continues until a stopping criterion is met, which is typically after a series of reversals in outcome (survival/death) have been observed.
 - The LD50 is then calculated using the maximum likelihood method.
- Observations: Animals are observed for changes in skin and fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern. Attention is directed to observations of tremors, convulsions, salivation, diarrhea, lethargy, sleep, and coma.

In Vivo Skin Irritation (OECD TG 404)

- Objective: To assess the potential of a substance to cause skin irritation.
- Test Animals: Healthy, young adult albino rabbits are typically used.
- Procedure:
 - A small area of the animal's back is clipped free of fur.

- A 0.5 g or 0.5 mL aliquot of the test substance is applied to a small area of the clipped skin under a gauze patch.
- The patch is secured with tape for a 4-hour exposure period.
- After 4 hours, the patch and any residual test substance are removed.
- The skin is observed for signs of erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.
- Scoring: The reactions are scored according to a standardized scale (Draize scale). The mean scores for erythema and edema are calculated for each animal.

In Vivo Eye Irritation (OECD TG 405)

- Objective: To determine the potential of a substance to cause eye irritation or damage.
- Test Animals: Healthy, young adult albino rabbits are used.
- Procedure:
 - A 0.1 mL or 0.1 g aliquot of the test substance is instilled into the conjunctival sac of one eye of the rabbit. The other eye remains untreated and serves as a control.
 - The eyes are not washed after instillation.
 - The eyes are examined for signs of irritation at 1, 24, 48, and 72 hours after application.
- Observations: The cornea, iris, and conjunctiva are examined for opacity, inflammation, and discharge, and the reactions are scored according to a standardized scale.

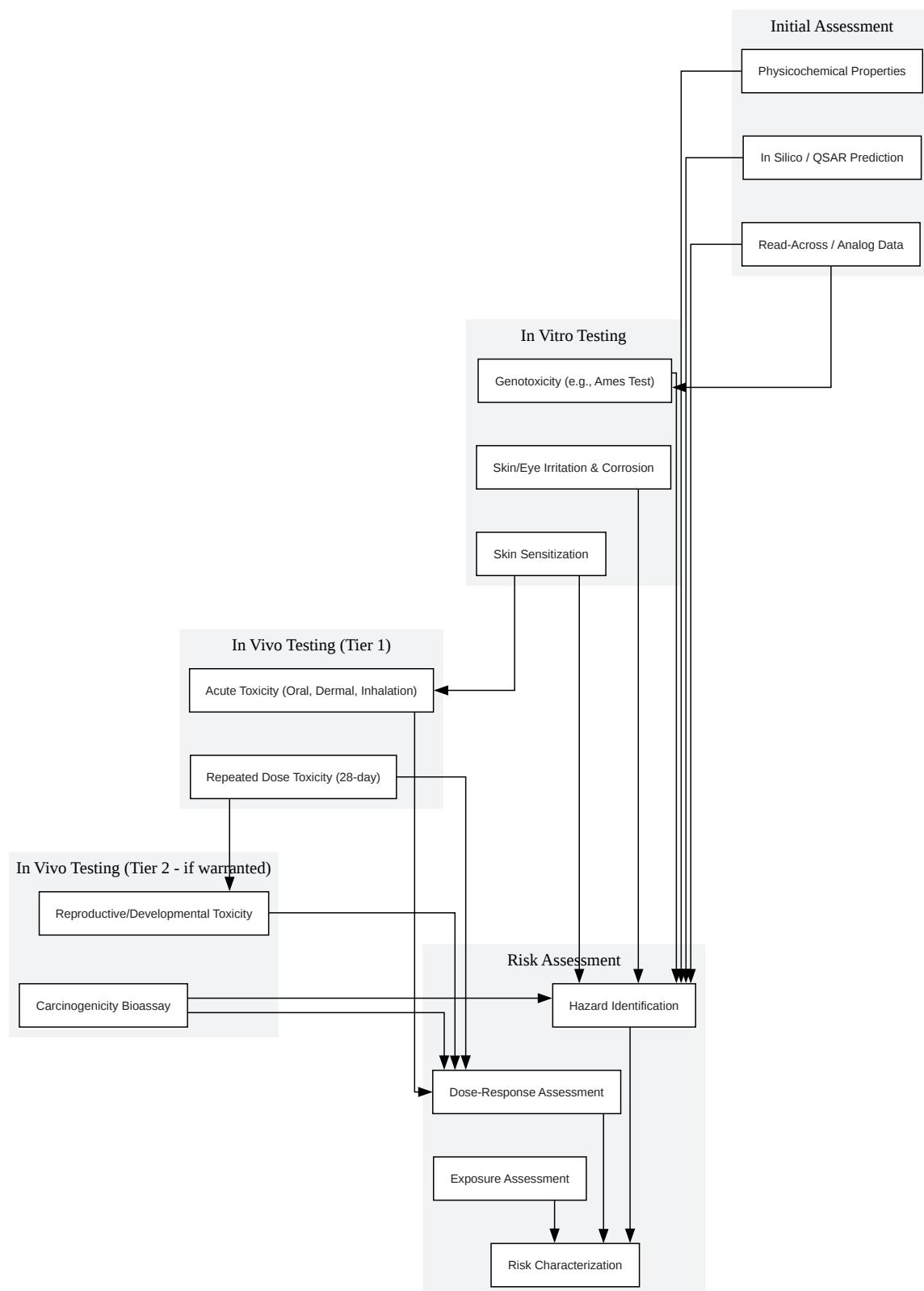
Bacterial Reverse Mutation Test (Ames Test) (OECD TG 471)

- Objective: To assess the mutagenic potential of a substance by its ability to induce reverse mutations in several strains of *Salmonella typhimurium* and *Escherichia coli*.

- Test System: Histidine-dependent strains of *S. typhimurium* and/or tryptophan-dependent strains of *E. coli*.
- Procedure:
 - The test substance, at several concentrations, is incubated with the bacterial tester strains in the presence and absence of a metabolic activation system (S9 mix, typically derived from rat liver).
 - The mixture is plated on a minimal agar medium that lacks the specific amino acid the bacteria require for growth.
 - The plates are incubated for 48-72 hours.
 - The number of revertant colonies (colonies that have mutated and can now grow in the absence of the specific amino acid) is counted.
- Interpretation: A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies compared to the negative control.

Toxicological Assessment Workflow

The following diagram illustrates a typical workflow for the toxicological assessment of a chemical substance, which would be applicable to further investigate the safety profile of **Isopropyl 4-aminobenzoate**.



[Click to download full resolution via product page](#)

Caption: A generalized workflow for chemical toxicological assessment.

Conclusion

The currently available data for **Isopropyl 4-aminobenzoate** indicates that it is a skin and eye irritant and may cause respiratory irritation. However, there is a significant lack of quantitative data for other critical toxicological endpoints, including acute toxicity, genotoxicity, carcinogenicity, and reproductive toxicity. For a comprehensive understanding of its safety profile, further testing according to standardized protocols, such as those outlined in this guide, would be necessary. Researchers and drug development professionals should handle this compound with appropriate precautions, considering its known irritant properties and the existing data gaps.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. tcichemicals.com [tcichemicals.com]
- 2. bio-fount.com [bio-fount.com]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. Propan-2-yl 4-aminobenzoate | C10H13NO2 | CID 87470 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. capotchem.cn [capotchem.cn]
- To cite this document: BenchChem. [Isopropyl 4-aminobenzoate: A Toxicological Data Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b097842#isopropyl-4-aminobenzoate-toxicological-data>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com